molecular formula C21H23ClN4O4S B11392483 2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide

2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide

Cat. No.: B11392483
M. Wt: 463.0 g/mol
InChI Key: IWQGDVHJJBDJTD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

    Name: 2-(N-Methyl-4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

    IUPAC Name: N-(2-(methyl(4-chlorophenyl)sulfonamido)ethyl)-3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

    Molecular Formula: C₂₃H₂₁ClN₄O₄S

    Molecular Weight: Approximately 492.95 g/mol

Preparation Methods

Synthetic Routes::

    Sulfonamide Formation:

    Oxadiazole Formation:

Industrial Production:: Industrial-scale synthesis typically involves optimization of the above steps for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the sulfonamide group.

    Substitution: Chlorine substitution reactions are possible due to the chlorobenzene moiety.

    Reagents and Conditions: Various reagents (e.g., oxidants, nucleophiles) and conditions (elevated temperature, solvent choice) influence the reactions.

    Major Products: N-Methyl-4-chlorobenzenesulfonamide derivatives and oxadiazole-substituted compounds.

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used in studies related to enzyme inhibition, protein-ligand interactions, and cellular pathways.

    Industry: May find applications in materials science or as intermediates in organic synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors). Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare with other sulfonamides, oxadiazoles, and amides.

    Uniqueness: Highlight its distinctive features, such as the combination of sulfonamide, oxadiazole, and amide functionalities.

Properties

Molecular Formula

C21H23ClN4O4S

Molecular Weight

463.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C21H23ClN4O4S/c1-15(2)26(13-19-23-21(24-30-19)16-7-5-4-6-8-16)20(27)14-25(3)31(28,29)18-11-9-17(22)10-12-18/h4-12,15H,13-14H2,1-3H3

InChI Key

IWQGDVHJJBDJTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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